molecular formula C7H5F2NO B2700746 6-(Difluoromethyl)nicotinaldehyde CAS No. 946578-32-1

6-(Difluoromethyl)nicotinaldehyde

Cat. No.: B2700746
CAS No.: 946578-32-1
M. Wt: 157.12
InChI Key: UBMKXPLMFMGIMS-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H5F2NO. It is a derivative of pyridine, where the 6-position is substituted with a difluoromethyl group and the 3-position with a formyl group.

Scientific Research Applications

6-(Difluoromethyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is explored for its potential therapeutic properties, including its role in the synthesis of novel drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H301, H315, H317, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the introduction of the difluoromethyl group into the pyridine ring followed by formylation at the 3-position. The reaction conditions typically involve the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The formylation can be carried out using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The difluoromethyl group can enhance the metabolic stability and bioavailability of the resulting compounds, while the formyl group can participate in various biochemical interactions. The molecular targets and pathways involved would vary based on the specific derivative synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)nicotinaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

6-(difluoromethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)6-2-1-5(4-11)3-10-6/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMKXPLMFMGIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946578-32-1
Record name 6-(difluoromethyl)pyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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